molecular formula C44H40N6O3 B13141520 Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Cat. No.: B13141520
M. Wt: 700.8 g/mol
InChI Key: BLOYIVJZKKXBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate (CAS: 144690-33-5, C₄₅H₄₄N₆O₃) is a structurally complex imidazole derivative featuring:

  • An ethyl carboxylate group at position 4 of the imidazole ring.
  • A 5-acetyl substituent and a 2-propyl chain on the imidazole core.
  • A biphenylmethyl group at position 1, with a trityl-protected tetrazole moiety at the para position of the distal phenyl ring .

This compound is hypothesized to be a synthetic intermediate in the production of angiotensin II receptor antagonists (e.g., olmesartan medoxomil) due to its structural resemblance to pharmacologically active imidazole-tetrazole derivatives . The trityl (triphenylmethyl) group serves as a protective group for the tetrazole ring during synthesis, enhancing stability and facilitating purification .

Properties

Molecular Formula

C44H40N6O3

Molecular Weight

700.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C44H40N6O3/c1-4-17-39-45-40(43(52)53-5-2)41(31(3)51)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3

InChI Key

BLOYIVJZKKXBBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Dimethyl 2-propyl-1-[4-(2-trityltetrazol-5-yl) phenyl] phenylmethyl imidazole-4,5-carboxylate

React dimethyl-2-propylimidazole-4,5-dicarboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in the presence of a suitable base and a suitable solvent to produce dimethyl 2-propyl-1-[4-(2-trityltetrazol-5-yl) phenyl] phenylmethyl imidazole-4,5-carboxylate.

  • Suitable bases can include sodium hydroxide, sodium carbonate, and sodium bicarbonate. Other base addition salts can be prepared via reactions with organic bases like triethylamine, trimethylamine, or di-isopropylethylamine, and with inorganic bases like potassium hydroxide, potassium carbonate, or potassium bicarbonate.
  • Suitable solvents include hydrocarbons like toluene, xylene, n-hexane, cyclohexane, and n-heptane, or ether solvents like diethyl ether, dimethyl ether, di-isopropyl ether, methyl tertiary-butyl ether, tetrahydrofuran, and 1,4-dioxane, and mixtures thereof, or their combinations with water in various proportions.

After the reaction, the lower boiling solvent is distilled off, and the product is isolated from the reaction mixture containing the product in the higher boiling solvent by adding water. The isolated solid can be optionally purified by recrystallization or slurrying in a suitable solvent such as hydrocarbons like toluene, xylene, n-hexane, cyclohexane, n-heptane and the like; ether solvents such as diethyl ether, dimethyl ether, di-isopropyl ether, methyl tertiary-butyl ether, tetrahydrofuran, 1,4-dioxane and the like; and mixtures thereof or their combinations with water in various proportions without limitation.

Reaction of Dimethyl 2-propyl-1-[4-(2-trityltetrazol-5-yl)phenyl] phenylmethyl imidazole-4,5-carboxylate with Methyl Magnesium Halide

React dimethyl 2-propyl-1-[4-(2-trityltetrazol-5-yl)phenyl] phenylmethyl imidazole-4,5-carboxylate with a methyl magnesium halide to yield methyl 4-(1-hydroxy-1-methylethyl)-2-propyl 1-{4-2-(trityltetrazol-5-yl) phenyl} methyl imidazole-5-carboxylate.

Conversion to Olmesartan Medoxomil

React methyl 4-(1-hydroxy-1-methylethyl)-2-propyl 1-{4-2-(trityltetrazol-5-yl) phenyl} methyl imidazole-5-carboxylate with a suitable base in a suitable solvent to obtain a salt of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[4-[2-(trityltetrazol-5-yl) phenyl] phenyl] methyl imidazole -5-carboxylic acid. The salt is the sodium salt of 4-(1 -hydroxy- 1- methylethyl)-2-propyl-1-[4-[2-(trityltetrazol-5-yl) phenyl] phenyl] methyl imidazole -.

Suitable solvents include alcoholic solvents (C1 to C4 alcohols), C2-C6 ketone solvents including acetone, ethyl methyl ketone, and diethyl ketone, and chlorinated solvents such as Ci-C2 straight chain or branched chlorohydrocarbons, including dichloromethane, ethylene dichloride, chloroform, carbon tetrachloride, chlorobenzene, dichlorobenzene, and mixtures thereof. Suitable bases include sodium hydroxide, sodium carbonate, sodium bicarbonate, and the like; other base addition salts can be prepared by reaction with organic bases such as triethylamine, trimethylamine, di-isopropylethylamine and the like; and with inorganic bases such as potassium hydroxide, potassium carbonate, potassium bicarbonate and the like.

The process for the preparation of Olmesartan Medoxomil of Formula I from 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[4-[2-(trityltetrazol-5-yl) phenyl] phenyl] methyl imidazole -5-carboxylic acid) of Formula VI comprises reacting the sodium salt of 4-(1 -hydroxy- 1 -methylethyl)-2-propyl-1 - [4-[2-(trityltetrazol-5-yl) phenyl] phenyl] methyl imidazole -5-carboxylic acid) of Formula VI with 5-methyl-4-chloromethyl-1,3-dioxolen-2-one of Formula VII to give (5-methyl-2-oxo-1, 3-dioxolen-4-yl) methyl-4 (1 -hydroxy 1-methylethyl) 2-propyl1- phenyl.

Suitable bases include sodium methoxide, sodium ethoxide or their solutions in alcohol, potassium methoxide, potassium ethoxide or their solutions in alcohol, sodium tertiary butoxide, and potassium tertiary butoxide; alkali metal hydroxides such as sodium hydroxide, potassium hydroxide, and lithium hydroxide, alkali metal carbonates such as sodium carbonate, sodium bicarbonate, potassium carbonate, potassium bicarbonate, lithium carbonate and the like; alkali metal hydrides such as sodium hydride; and the like.

Improved Process for Olmesartan Medoxomil Preparation

Olmesartan medoxomil of high purity (99.3-99.7% by HPLC) can be prepared using an improved process of its intermediate, namely ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2-(triphenylmethyl)-2H-tetrazol-5yl]biphenyl-4-yl]methyl]imidazole-5-carboxylate. This involves reacting ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst in a non-aqueous system to give ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5yl]biphenyl-4-yl]methyl]imidazole-5-carboxylate, which is further processed, by following improved reaction conditions in three steps to provide substantially pure olmesartan medoxomil. A further process relates to the purification of olmesartan medoxomil by treatment with isopropyl alcohol and methyl ethyl ketone.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the trityltetrazolyl group produces simpler tetrazole derivatives .

Scientific Research Applications

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityltetrazolyl group may enhance binding affinity and specificity, leading to potent biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Substituents Pharmacological Activity Notable Features
Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate C₄₅H₄₄N₆O₃ - 5-Acetyl
- 2-Propyl
- Trityl-protected tetrazole
Intermediate (hypothesized for antihypertensive synthesis) Trityl group enhances stability; acetyl may influence solubility
Olmesartan Medoxomil C₂₉H₃₀N₆O₆ - 5-(2-Hydroxypropan-2-yl)
- 2-Propyl
- Deprotected tetrazole
AT1 receptor antagonist (antihypertensive) Bioactive form; tetrazole directly participates in receptor binding
N-Trityl Olmesartan-d6 Ethyl Ester C₄₅H₄₄D₆N₆O₃ - Deuterated 2-hydroxypropan-2-yl
- Trityl-protected tetrazole
Isotopic-labeled intermediate Used in metabolic studies; deuterium aids in tracking
Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate C₂₀H₁₇N₃O₂S - Benzimidazole
- Thiazole-carboxylate
Not reported (structural analogue) Planar benzimidazole-thiazole core; potential kinase inhibition
1-[2-(Morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate C₂₃H₂₃F₃N₄O₃ - Morpholinylethyl
- Trifluoromethylphenyl
Not reported (structural analogue) Trifluoromethyl enhances lipophilicity; morpholine improves solubility

Key Differences and Implications

Tetrazole Protection :

  • The trityl group in the target compound contrasts with the deprotected tetrazole in olmesartan medoxomil. Trityl protection is critical during synthesis to prevent undesired reactivity but must be removed to achieve pharmacological activity .

Substituent Effects :

  • 5-Acetyl vs. 5-(2-Hydroxypropan-2-yl) : The acetyl group in the target compound may reduce metabolic stability compared to the hydroxyl-bearing olmesartan. The latter’s hydroxyl group enhances hydrogen bonding with the AT1 receptor .
  • Propyl Chain : Common in both compounds, the 2-propyl group is likely essential for hydrophobic interactions within the receptor pocket .

Compounds with morpholine () or methoxyethoxy () substituents exhibit improved solubility, highlighting trade-offs between protection and bioavailability.

Biological Activity

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic compound notable for its potential biological applications. This compound features multiple functional groups, including an imidazole ring, a tetrazole ring, and a biphenyl structure, which contribute to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, synthesis, and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C44H40N6O3
Molecular Weight 700.8 g/mol
IUPAC Name This compound
CAS Number 2101308-74-9

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : This is achieved through cyclization reactions involving amido-nitriles.
  • Introduction of the Biphenyl Group : Typically accomplished via palladium-catalyzed cross-coupling reactions.
  • Synthesis of the Tetrazole Ring : Often synthesized using click chemistry methods where azides react with alkynes in the presence of a copper catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Interaction : The imidazole and tetrazole rings can interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways and cellular responses.

The presence of the trityltetrazole moiety enhances binding affinity and specificity, which could lead to potent biological effects .

Medicinal Chemistry

Ethyl 5-acetyl-2-propyl-1-imidazole derivatives have shown promise in medicinal chemistry due to their ability to act as scaffolds for drug development. Research indicates potential applications in:

  • Anticancer Agents : Studies suggest that compounds containing imidazole rings can exhibit anticancer properties by inhibiting tumor growth.

Case Studies

Several studies have explored the biological activity of similar imidazole-based compounds:

  • Antimicrobial Activity : Research has indicated that imidazole derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What are the standard techniques for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method, employing programs like SHELXL for refinement. Key steps include:

  • Data collection using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, 100 K) .
  • Hydrogen atom placement via geometric calculations and riding models .
  • Validation using tools like PLATON to check for structural integrity and hydrogen bonding networks . Example parameters: Space group P21/cP2_1/c, cell volume 1050.83(3) ų, R1=0.038R_1 = 0.038 for F2>2σ(F2)F^2 > 2σ(F^2) .

Q. How is this compound synthesized, and what are common intermediates?

A typical route involves:

  • Condensation of ethyl 3-amino-4-(piperidinylethylamino)benzoate with trifluoromethylbenzaldehyde derivatives in DMF .
  • Purification via recrystallization from ethyl acetate or DMF/acetic acid mixtures . Key intermediates include ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (CAS 144689-93-0) .

Q. What analytical methods are used to confirm purity and identity?

  • HPLC : Detects process-related impurities like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid .
  • NMR/IR : Validates functional groups (e.g., trifluoromethyl, tetrazole) and stereochemistry .
  • Elemental analysis : Confirms stoichiometric ratios (e.g., C45_{45}H44_{44}N6_6O3_3) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Discrepancies in bond angles or hydrogen bonding patterns require:

  • Dynamic refinement : Adjusting displacement parameters (ADPs) for atoms with high thermal motion .
  • Graph-set analysis : Classifying hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to identify packing anomalies .
  • Validation software : Tools like ADDSYM in PLATON detect missed symmetry elements .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase ester hydrolysis; acetic acid mitigates side reactions .
  • Catalyst screening : Sodium persulfate improves cyclization efficiency in imidazole formation .
  • Temperature control : Reflux conditions (3–5 hours) balance completion and decomposition .

Q. How do hydrogen bonding networks influence physicochemical properties?

  • Crystal packing : Intermolecular C–H···F and C–H···O bonds stabilize the lattice, affecting solubility and melting point .
  • Bioavailability : Hydrogen bond donors/acceptors (e.g., tetrazole) impact ligand-receptor interactions . Example: A 2D network forms via C10–H10A···O3 (2.62 Å, 148°) and C20–H20A···O2 (2.58 Å, 156°) .

Data Contradiction Analysis

Q. How to address conflicting data in bond angle measurements?

  • Statistical validation : Compare multiple datasets (e.g., C–N–C angles in imidazole rings: 105.02°–123.21°) .
  • Theoretical modeling : Density Functional Theory (DFT) calculations reconcile experimental vs. ideal geometries .
  • Temperature effects : Low-temperature (100 K) data collection reduces thermal motion artifacts .

Q. Why do impurity profiles vary across synthesis batches?

  • Reagent purity : Trace aldehydes or amines promote side reactions (e.g., Schiff base formation) .
  • Workup protocols : Incomplete washing leaves residual sodium acetate or DMF .
  • Chromatographic monitoring : Use gradient HPLC with UV detection at 254 nm for real-time impurity tracking .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
Cell volume (ų)1050.83(3)
R1R_1 (all data)0.106
C–H···O bond length (Å)2.58–2.62

Q. Table 2: Common Impurities and Control Methods

ImpurityControl StrategyReference
Tetrazole hydrolysis byproductspH stabilization (4–6)
Ester hydrolysis productsAnhydrous reaction conditions
Unreacted aldehyde intermediatesScavenging with NaBH4_4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.